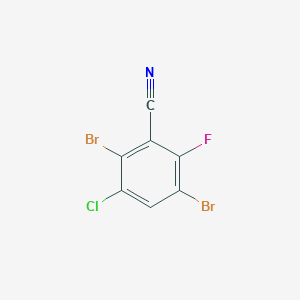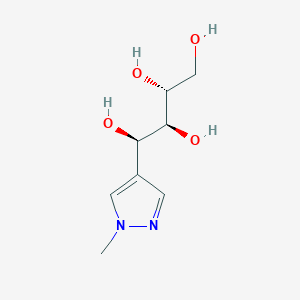![molecular formula C7H3Br2NO B12863077 2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
2,4-Dibromobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with two bromine atoms at the 2 and 4 positions. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 4 positions of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reduction of this compound can yield debrominated products. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products Formed:
Substitution: 2,4-Dimethoxybenzo[d]oxazole
Oxidation: 2,4-Dibromo-1,3-oxazole
Reduction: Benzo[d]oxazole
Aplicaciones Científicas De Investigación
2,4-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new therapeutic agents. Its derivatives are explored for their potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure contributes to the stability and color properties of these products.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-Bromobenzo[d]oxazole: A mono-brominated derivative with similar reactivity but different substitution patterns.
4-Bromobenzo[d]oxazole: Another mono-brominated derivative with distinct chemical properties.
2,4-Dichlorobenzo[d]oxazole: A dichlorinated analogue with different electronic and steric effects.
Uniqueness: 2,4-Dibromobenzo[d]oxazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The dibrominated structure allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry. Its unique properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H3Br2NO |
|---|---|
Peso molecular |
276.91 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Clave InChI |
LKPLXERNWQABDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


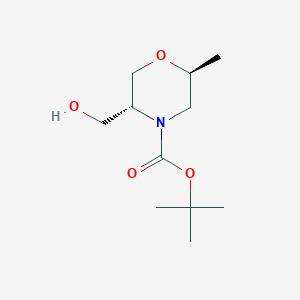


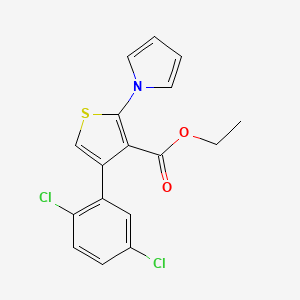

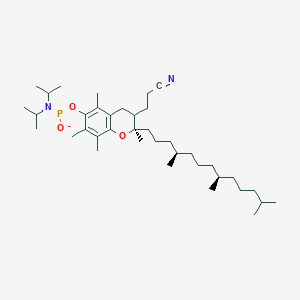

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
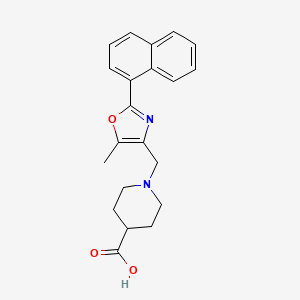
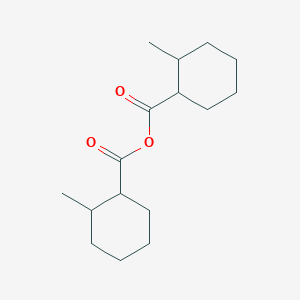

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
